molecular formula C21H22O8 B2926797 (alphaE)-2beta-(3,5-Dimethoxy-4-hydroxyphenyl)-3alpha-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-propenoic acid CAS No. 1264177-64-1

(alphaE)-2beta-(3,5-Dimethoxy-4-hydroxyphenyl)-3alpha-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-propenoic acid

Cat. No. B2926797
CAS RN: 1264177-64-1
M. Wt: 402.399
InChI Key: MXADFNHTWMJYES-NHHRSGITSA-N
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Description

The closest compounds I found are 3,5-Dimethoxy-4-hydroxyphenylacetic acid and 3,5-Dimethoxy-4-hydroxyacetophenone . Both of these compounds have similar structures and might share some properties with the compound you’re interested in.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. For example, 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a solid with a melting point of 127-131 °C .

Mechanism of Action

The mechanism of action of a compound usually refers to its biological activity. For example, 3,5-Dimethoxy-4-hydroxyacetophenone has been used to activate the virulence (vir) genes of tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens in Agrobacterium-mediated transformation (AMT) protocol .

Safety and Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For example, 3,5-Dimethoxy-4-hydroxyphenylacetic acid has hazard statements H302 - H319, which means it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

(E)-3-[(2R,3S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-26-15-8-12(9-16(27-2)19(15)25)20-14(10-22)13-6-11(4-5-18(23)24)7-17(28-3)21(13)29-20/h4-9,14,20,22,25H,10H2,1-3H3,(H,23,24)/b5-4+/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXADFNHTWMJYES-NHHRSGITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O)OC)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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